Phlorizin dihydrate
Phlorizin dihydrate
Phlorizin is an aryl beta-D-glucoside that is phloretin attached to a beta-D-glucopyranosyl residue at position 2' via a glycosidic linkage. It has a role as a plant metabolite and an antioxidant. It is an aryl beta-D-glucoside, a member of dihydrochalcones and a monosaccharide derivative. It is functionally related to a phloretin.
Phlorizin is a natural product found in Lithocarpus pachyphyllus, Malus doumeri, and other organisms with data available.
See also: ... View More ...
Phlorizin is a natural product found in Lithocarpus pachyphyllus, Malus doumeri, and other organisms with data available.
See also: ... View More ...
Brand Name:
Vulcanchem
CAS No.:
7061-54-3
VCID:
VC21213586
InChI:
InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3
SMILES:
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O
Molecular Formula:
C13H12ClNOS2
Molecular Weight:
297.8 g/mol
Phlorizin dihydrate
CAS No.: 7061-54-3
Cat. No.: VC21213586
Molecular Formula: C13H12ClNOS2
Molecular Weight: 297.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phlorizin is an aryl beta-D-glucoside that is phloretin attached to a beta-D-glucopyranosyl residue at position 2' via a glycosidic linkage. It has a role as a plant metabolite and an antioxidant. It is an aryl beta-D-glucoside, a member of dihydrochalcones and a monosaccharide derivative. It is functionally related to a phloretin. Phlorizin is a natural product found in Lithocarpus pachyphyllus, Malus doumeri, and other organisms with data available. See also: ... View More ... |
|---|---|
| CAS No. | 7061-54-3 |
| Molecular Formula | C13H12ClNOS2 |
| Molecular Weight | 297.8 g/mol |
| IUPAC Name | 5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3 |
| Standard InChI Key | PTUQHHHUGYXBPD-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
| SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O |
| Canonical SMILES | CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |
| Melting Point | 110.0 °C |
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